5-[(Benzylamino)methyl]-2-furoic acid hydrochloride
Overview
Description
5-[(Benzylamino)methyl]-2-furoic acid hydrochloride: is an organic compound with a complex structure that includes a benzylamino group attached to a furoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride typically involves the reaction of benzylamine with 2-furoic acid under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicine, this compound is explored for its potential use as a pharmaceutical intermediate. Its derivatives may serve as active pharmaceutical ingredients (APIs) in the development of new drugs.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The furoic acid moiety may also play a role in the compound’s activity by interacting with enzymes or receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
2-Furoic Acid: A compound with a furoic acid moiety but lacking the benzylamino group.
N-Benzyl-2-furoic Acid: A compound similar to 5-[(Benzylamino)methyl]-2-furoic acid hydrochloride but with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both the benzylamino and furoic acid groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(benzylamino)methyl]furan-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3.ClH/c15-13(16)12-7-6-11(17-12)9-14-8-10-4-2-1-3-5-10;/h1-7,14H,8-9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZZEHSWRCYNRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(O2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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